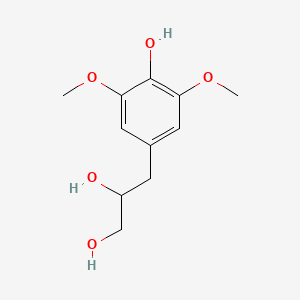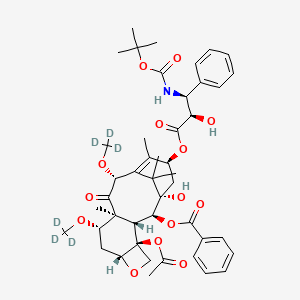
Cabazitaxel-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabazitaxel-d6 is a deuterium-labeled version of Cabazitaxel . Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity . It is used in combination with prednisone for the treatment of patients with metastatic castration-resistant prostate cancer previously treated with a docetaxel-containing treatment regimen .
Molecular Structure Analysis
Cabazitaxel has a molecular formula of C45H57NO14 . Its structure includes 11 defined stereocentres . The molecular weight of Cabazitaxel-d6 is 841.97 .Chemical Reactions Analysis
Cabazitaxel has been used in the development of prodrugs for site-specific delivery . These prodrugs are designed to be pH-responsive and water-soluble, and they demonstrate a low critical micelle concentration, a particle size of about 95 nm, monodispersity, spherical shape, and pH-responsive stability .Physical And Chemical Properties Analysis
Cabazitaxel has a density of 1.3±0.1 g/cm3, a boiling point of 870.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 132.6±3.0 kJ/mol and a flash point of 480.4±34.3 °C .Scientific Research Applications
Treatment of Prostate Cancer
Cabazitaxel-d6 is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity . It is used to treat hormone-refractory metastatic prostate cancer . It has been shown to be effective in terms of the PSA response, overall survival, and time to treatment failure .
Inhibition of Microtubule Depolymerization and Cell Division
Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division . This leads to cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation .
Overcoming Drug Resistance
Unlike other taxane compounds, Cabazitaxel-d6 is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump . This makes it potentially useful for treating multidrug-resistant tumors .
Penetration of the Blood-Brain Barrier
Cabazitaxel-d6 has the ability to penetrate the blood-brain barrier (BBB) . This property could make it useful in the treatment of brain tumors or metastases.
Inhibition of the TRPC1 Ion Channel
Cabazitaxel-d6 has been shown to be a potent inhibitor of the TRPC1 ion channel . This could make it a valuable research tool for studying pharmacology and protein interactions .
Inhibition of Inflammatory Cytokines Production
Cabazitaxel-d6 has been shown to inhibit the production of inflammatory cytokines in macrophages . This suggests potential applications in the treatment of inflammatory diseases.
Use in Nanoscale Drug Delivery Systems
A nanoscale, biocompatible, and amphiphilic prodrug of cabazitaxel has been developed with improved anticancer efficacy against 3D spheroids of prostate cancer cells . This demonstrates the potential of Cabazitaxel-d6 in the development of advanced drug delivery systems.
Real-World Safety and Efficacy Studies
Cabazitaxel-d6 has been used in real-world safety and efficacy studies . These studies provide valuable data on the drug’s performance outside of clinical trials, contributing to a better understanding of its therapeutic potential.
Safety And Hazards
Cabazitaxel can cause serious eye irritation, is suspected of causing genetic defects, is suspected of damaging fertility and the unborn child, is harmful if swallowed, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure . It is toxic in contact with skin and is harmful if swallowed .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-YHVGWTKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cabazitaxel-d6 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

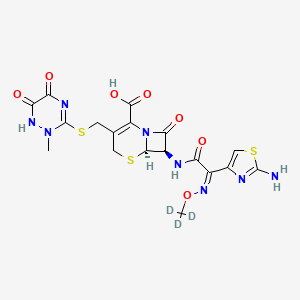
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

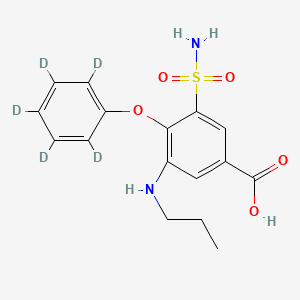
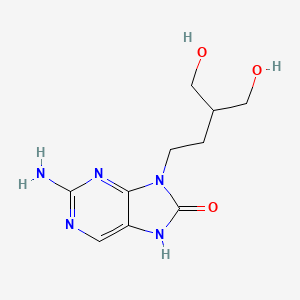

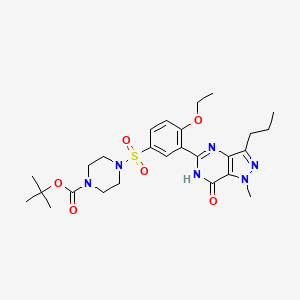
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
